![molecular formula C7H15NO B13060070 [(2S)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B13060070.png)
[(2S)-5,5-Dimethyloxolan-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-5,5-Dimethyloxolan-2-yl]methanamine is an organic compound with the molecular formula C7H15NO It is a derivative of oxolane, featuring a methanamine group attached to the oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-5,5-Dimethyloxolan-2-yl]methanamine typically involves a multi-step reaction process. One common method includes the use of di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran under an inert atmosphere at 8°C. This is followed by a reaction with ethanol and hydrazine hydrate at 60°C, also under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-5,5-Dimethyloxolan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Applications De Recherche Scientifique
[(2S)-5,5-Dimethyloxolan-2-yl]methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(2S)-5,5-Dimethyloxolan-2-yl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetan-2-ylmethanamine: Similar in structure but with an oxetane ring instead of an oxolane ring.
5,5-Dimethyltetrahydrofuran-2-ylmethanamine: Another similar compound with a tetrahydrofuran ring.
Uniqueness
[(2S)-5,5-Dimethyloxolan-2-yl]methanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
[(2S)-5,5-dimethyloxolan-2-yl]methanamine |
InChI |
InChI=1S/C7H15NO/c1-7(2)4-3-6(5-8)9-7/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
Clé InChI |
DSYSNXJLIPLUNU-LURJTMIESA-N |
SMILES isomérique |
CC1(CC[C@H](O1)CN)C |
SMILES canonique |
CC1(CCC(O1)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13059987.png)
![(E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13059991.png)
![3,4-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13059996.png)
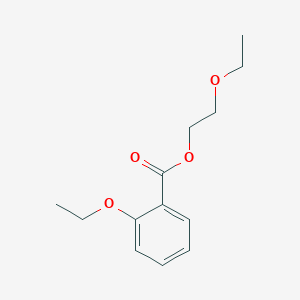
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino cyclopropanecarboxylate](/img/structure/B13060013.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid](/img/structure/B13060015.png)
![1,1-Dimethylethyl {[(cis)-4-hydroxy-3-piperidinyl]methyl}carbamate](/img/structure/B13060018.png)
![2-{1,4-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B13060021.png)
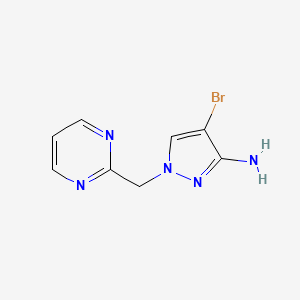
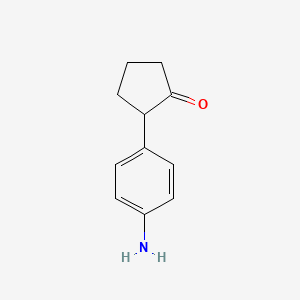
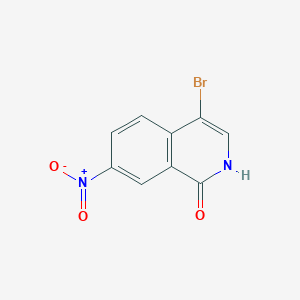
![1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13060056.png)
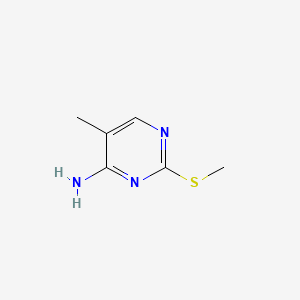
![2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate](/img/structure/B13060065.png)
